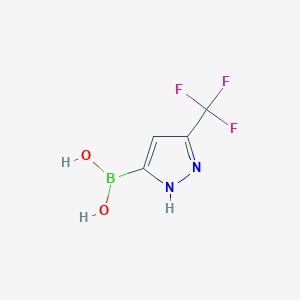

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid

Description

Systematic Nomenclature and Structural Identity

The compound’s systematic name is derived from its parent pyrazole scaffold, substituents, and boronic acid functional group.

| Component | Structural Position | Functional Group |

|---|---|---|

| Pyrazole core | Positions 1–5 | Five-membered heterocycle |

| Trifluoromethyl (-CF₃) | Position 5 | Electron-withdrawing group |

| Boronic acid (-B(OH)₂) | Position 3 | Cross-coupling reactivity |

The numbering follows IUPAC rules, with the pyrazole ring’s nitrogen atoms at positions 1 and 2. The boronic acid group occupies the less sterically hindered position 3, while the trifluoromethyl group at position 5 enhances electronic and steric properties.

Key Structural Features :

- Pyrazole Ring : Planar aromatic system with adjacent nitrogen atoms, contributing to stability and π-electron density.

- Trifluoromethyl Group : Strong electron-withdrawing effects (via inductive and resonance) and high lipophilicity.

- Boronic Acid Moiety : Enables participation in Suzuki-Miyaura cross-coupling reactions and reversible diol interactions.

Properties

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWFNXUSWMETAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid typically involves the cycloaddition reaction of trifluorodiazoethane with dicyanoalkenes, catalyzed by silver. This method allows for the incorporation of both trifluoromethyl and cyano groups into the pyrazole ring . Another approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable cycloaddition reactions and efficient catalytic systems suggests potential for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction under specific conditions.

Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed.

Coupling: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products:

Substitution: Formation of trifluoromethyl-substituted pyrazoles.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and trifluoromethyl groups. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Boronic Acids

Structural and Electronic Differences

Substituent Effects on Reactivity and Stability

Key Observations :

- The trifluoromethyl group significantly enhances electrophilicity at the boron center, making this compound more reactive than methyl-substituted analogs .

- Methyl groups at the 1-position (e.g., CAS 344591-91-9) introduce steric effects that can reduce coupling efficiency in bulky substrates .

Similarity Analysis Based on Substituent Patterns

provides similarity scores for structurally related compounds:

Insight :

- Alkyl-substituted pyrazole boronic acids exhibit higher similarity scores (0.83–0.89) compared to trifluoromethyl analogs (0.73), reflecting greater structural overlap in alkylated derivatives .

Cross-Coupling Performance

- Target Compound : Used in synthesizing fluorinated biaryl systems, critical in agrochemicals and pharmaceuticals. For example, it couples with aryl halides in yields exceeding 70% under optimized Pd-catalyzed conditions .

- CAS 344591-91-9 : Demonstrated in the synthesis of kinase inhibitors but with lower yields (21–40%) due to steric interference from the 1-methyl group .

- Non-fluorinated Analogs: (5-Methyl-1H-pyrazol-3-yl)boronic acid is preferred for non-fluorinated intermediates but requires higher catalyst loading .

Stability and Handling

Biological Activity

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and hydroxyl-containing molecules. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its biological effectiveness.

Chemical Formula: CHBFNO

CAS Number: 1346270-08-3

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Inhibition: The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Kinase Inhibition: Research indicates that derivatives of this compound exhibit inhibitory effects on kinases such as c-Met and VEGFR-2, which are critical in cancer cell proliferation and survival .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound derivatives:

- A study reported that certain derivatives demonstrated IC50 values against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with values ranging from 0.98 µM to 1.28 µM .

- The mechanism involved the induction of apoptosis in A549 cells through inhibition of c-Met signaling pathways, highlighting the compound's role in targeting specific oncogenic pathways .

Antibacterial Activity

Research has also focused on the antibacterial properties of this compound:

- Compounds derived from this compound exhibited significant antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). One derivative showed a minimum inhibitory concentration (MIC) value of 0.20 µg/mL , indicating potent activity against resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | Structure | Moderate anticancer activity |

| 5-(Trifluoromethyl)isoxazoles | Structure | Limited antibacterial activity |

| Trifluoromethylpyridines | Structure | Low kinase inhibition |

The unique combination of the pyrazole ring and boronic acid moiety in this compound provides distinct reactivity compared to similar compounds, enhancing its potential for diverse applications in medicinal chemistry.

Case Studies

-

Case Study on Anticancer Activity:

- Researchers synthesized various derivatives of this compound and tested them against multiple cancer cell lines. Compound 17l exhibited remarkable antiproliferative effects, leading to further investigations into its mechanism of action involving apoptosis induction and signaling pathway modulation .

- Case Study on Antibacterial Effects:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid?

- Methodological Answer : The synthesis typically involves halogenated pyrazole intermediates followed by boronation. For example, bromination of 5-(trifluoromethyl)-1H-pyrazole at the 3-position yields 5-(trifluoromethyl)-3-bromo-1H-pyrazole, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Alternative routes include transmetalation of Grignard reagents or lithium intermediates with borate esters. Optimization of reaction conditions (e.g., temperature, solvent) is critical to minimize protodeboronation.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR confirms the trifluoromethyl group (δ ≈ -60 to -65 ppm). NMR shows a characteristic boronic acid peak (δ ≈ 28-32 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (calculated for C₅H₅BF₃N₂O₂: 193.04).

- X-ray Diffraction : Single-crystal XRD (using SHELX software) resolves bond lengths and angles, particularly the B–O and B–C distances (typically 1.35–1.40 Å and 1.55–1.60 Å, respectively) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : The compound is moisture-sensitive and prone to oxidation. Store under inert gas (Ar/N₂) at -20°C in amber vials. Use anhydrous solvents (e.g., THF, DMF) for handling. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure?

- Methodological Answer : Discrepancies in XRD data (e.g., disorder in the trifluoromethyl group) can be addressed by refining models using SHELXL. Twinning or poor crystal quality may require iterative cycles of data collection (e.g., synchrotron radiation) and restraints on thermal parameters. Comparative analysis with DFT-optimized geometries helps validate bond angles and torsional strain .

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic acid?

- Methodological Answer :

- Preactivation : Pre-mix the boronic acid with a slight excess of base (e.g., K₂CO₃) to form the borate salt, enhancing solubility.

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/water mixtures (3:1) at 60°C improves yields for aryl halide partners.

- Additives : Addition of 1 eq. of LiCl suppresses protodeboronation .

- Monitoring : Use LCMS (e.g., m/z 366 [M+H]⁺ in a 1.26-minute retention window) to track reaction progress .

Q. How to address discrepancies in reported biological activities of pyrazole-boronic acid derivatives?

- Methodological Answer : Variations in activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from differences in substituent positioning or purity. Conduct orthogonal assays (e.g., SPR for binding affinity, MIC tests for antimicrobial activity) and validate via:

- Batch Analysis : Compare HPLC purity (>95% by area) across studies .

- Metabolite Profiling : Identify degradation products (e.g., protodeboronated pyrazoles) using HRMS .

- Computational Docking : Correlate activity with molecular interactions (e.g., trifluoromethyl group’s hydrophobic fit in enzyme pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.